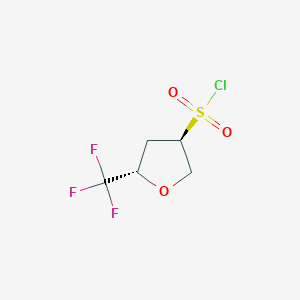

(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride

Description

(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride is a chemical compound with the molecular formula C5H6ClF3O3S. It is a sulfonic acid derivative commonly used in organic synthesis as a reagent for introducing sulfonyl groups to organic molecules. This compound is known for its unique trifluoromethyl group, which plays a significant role in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

(3R,5S)-5-(trifluoromethyl)oxolane-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClF3O3S/c6-13(10,11)3-1-4(12-2-3)5(7,8)9/h3-4H,1-2H2/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHODHKORGNEFT-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1C(F)(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CO[C@@H]1C(F)(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride typically involves the reaction of oxolane-3-sulfonyl chloride with a base. The resulting compound is then purified and characterized using techniques such as gas chromatography-mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions typically involve controlled temperatures and solvents such as acetonitrile, chloroform, and dichloromethane.

Major Products Formed

The major products formed from reactions involving (3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various sulfonyl derivatives.

Scientific Research Applications

(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl groups to organic molecules.

Biology: The compound has been studied for its potential therapeutic applications, including anti-tumor, anti-viral, and anti-fungal activities.

Medicine: It exhibits DNA cleavage activity, making it a potential therapeutic agent for the treatment of genetic diseases.

Industry: The compound is used in the development of new drugs and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride involves its ability to selectively react with cysteine thiols in proteins and peptides. This selective reactivity makes it useful in the study of protein dynamics and function. Additionally, its DNA cleavage activity suggests potential interactions with genetic material, which could be leveraged for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

α-Trifluoromethylstyrene Derivatives: These compounds are versatile synthetic intermediates used in the preparation of more complex fluorinated compounds.

Togni’s Reagents: These reagents exhibit exceptional reactivities in trifluoromethylation reactions and are important in organic transformations.

Uniqueness

(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride is unique due to its specific trifluoromethyl group and sulfonyl chloride functionality, which provide distinct reactivity and applications in various fields of research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.